molecular formula C7H8N2 B3031276 4-(But-3-yn-1-yl)-1H-imidazole CAS No. 223419-76-9

4-(But-3-yn-1-yl)-1H-imidazole

Cat. No. B3031276
M. Wt: 120.15 g/mol
InChI Key: IGWFXUHNYJCMLQ-UHFFFAOYSA-N
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Description

The compound “4-(But-3-yn-1-yl)-1H-imidazole” seems to be a derivative of imidazole, which is a heterocyclic compound. The “But-3-yn-1-yl” part suggests the presence of a butyne (a four-carbon compound with a triple bond) group .


Synthesis Analysis

While specific synthesis methods for “4-(But-3-yn-1-yl)-1H-imidazole” were not found, a related compound, “p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa)”, was synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield .

Scientific Research Applications

Gas Generators and High-Energy Materials

Imidazole derivatives, including compounds similar to 4-(But-3-yn-1-yl)-1H-imidazole, have been studied for their potential applications in nitrogen-rich gas generators. These compounds exhibit high positive heats of formation, contributing significantly to the molecular backbone's energy content, making them suitable for high-energy applications. The structural features of these compounds, particularly the azole rings and functional groups like nitro, amino, and azido, significantly influence their physicochemical properties, offering potential for various applications in material sciences (Srinivas et al., 2014).

Chemosensors for Detection of Ions

Imidazole-based chemosensors have been designed for the reversible detection of ions such as cyanide and mercury. These compounds demonstrate selective sensing capabilities towards specific ions, resulting in changes in fluorescence properties. The detection limits for these sensors are significantly low, indicating high sensitivity. The reversibility and reusability of these sensors highlight their potential in environmental monitoring and safety applications (Emandi et al., 2018).

Dual Solvent-Catalyst in Synthesis

Certain imidazole-based compounds have shown dual solvent-catalyst properties. For instance, 4-Imidazol-1-yl-butane-1-sulfonic acid ionic liquid has been utilized for the acetylation of various functionalized molecules, demonstrating good yields within short reaction times. The ability to recycle and reuse the catalyst with almost no loss in activity further emphasizes its utility in synthetic chemistry, potentially including the synthesis or modification of 4-(But-3-yn-1-yl)-1H-imidazole derivatives (Khaligh et al., 2019).

Corrosion Inhibition

Imidazole derivatives have been investigated for their corrosion inhibition properties on materials like mild steel in acidic solutions. These compounds adhere to the Langmuir adsorption model, indicating their potential as protective agents against corrosion, which can be crucial in industrial applications and material preservation (Prashanth et al., 2021).

Future Directions

While specific future directions for “4-(But-3-yn-1-yl)-1H-imidazole” are not available, the related compound “p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa)” was used in peptide photoaffinity labeling experiments, suggesting potential applications in investigating the interactions between bioactive peptides and their targets .

properties

IUPAC Name

5-but-3-ynyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-3-4-7-5-8-6-9-7/h1,5-6H,3-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWFXUHNYJCMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442628
Record name 4-(But-3-yn-1-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(But-3-yn-1-yl)-1H-imidazole

CAS RN

223419-76-9
Record name 4-(But-3-yn-1-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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